molecular formula C25H33NO6 B13428738 (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate

Cat. No.: B13428738
M. Wt: 443.5 g/mol
InChI Key: FRAJYRUEPDAFJK-NPULLEENSA-N
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Description

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a combination of amino, hydroxy, and ester functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-Amino-3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The cyclohexyl and phenyl groups are introduced through subsequent Friedel-Crafts alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural amino acids and esters.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate: Lacks the cyclohexyl and phenyl groups.

    Cyclohexyl 3-Hydroxy-3-phenylpropanoate: Lacks the amino and hydroxyphenyl groups.

Uniqueness

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C25H33NO6

Molecular Weight

443.5 g/mol

IUPAC Name

3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid;methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C15H20O3.C10H13NO3/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,13,18H,2,5-6,9-11H2,(H,16,17);2-5,9,12H,6,11H2,1H3/t;9-/m.0/s1

InChI Key

FRAJYRUEPDAFJK-NPULLEENSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(CC(=O)O)(C2=CC=CC=C2)O

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(CC(=O)O)(C2=CC=CC=C2)O

Origin of Product

United States

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